![molecular formula C24H28FN3O3S2 B2921881 4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide CAS No. 847381-50-4](/img/structure/B2921881.png)
4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
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Overview
Description
The compound “4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide” is a complex organic molecule. It is related to the compound MPPF , which is a known ligand for the serotonin receptor 5-HT1A .
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized and their structures elucidated .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple ring structures and functional groups. It includes a thiophene ring, a piperazine ring, and a benzenesulfonamide group .Chemical Reactions Analysis
The compound has been involved in fluorination reactions, particularly with the isotope F-18, for use in radiolabeling . The reaction products were analyzed using various radioanalytical methods, including radio-Thin Layer Chromatography (TLC), High Pressure Liquid Chromatography (HPLC), and Mass Spectrometry (MS) .Scientific Research Applications
Cognitive Enhancement and Potential Therapeutic Utility
One study highlights the potential cognitive-enhancing properties of a related compound, SB-399885, which is a potent, selective 5-HT6 receptor antagonist. The study demonstrates that SB-399885 could significantly improve cognitive deficits in aged rats and enhance cholinergic function, suggesting its utility in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Carbonic Anhydrase Inhibitor Activity
Another research area involves derivatives of benzenesulfonamide as carbonic anhydrase inhibitors. These compounds, such as those incorporating piperazinyl-ureido moieties, have been evaluated for their inhibitory activity against human carbonic anhydrase isoforms. They are of interest for various pharmacologic applications, including as antitumor agents (Congiu et al., 2015).
Antimicrobial Activity
Research has also been conducted on derivatives of benzenesulfonamide for their antimicrobial activity. For example, compounds synthesized through nucleophilic substitution reactions and fluorination have shown potent activity against bacterial strains like P. aeruginosa, indicating their potential as antimicrobial agents (Mishra & Chundawat, 2019).
Role in Understanding Neurodegenerative Diseases
The compound and its analogs have been used in studies investigating neurodegenerative diseases. For instance, using a selective serotonin 1A molecular imaging probe, researchers have quantified receptor densities in the brains of Alzheimer's disease patients, providing insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).
Inhibition of HIV-1 Attachment
Another study explored the effect of piperazine substitution patterns on antiviral potency in indole-based derivatives, identifying potent inhibitors of HIV-1 attachment. This research contributes to understanding how structural modifications can enhance antiviral pharmacophores, offering insights into designing new therapies for HIV (Wang et al., 2009).
Mechanism of Action
Target of Action
The primary target of CCG-30064 is the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate various cellular processes, including cell adhesion, migration, and proliferation . Dysregulation of RhoA has been associated with several human diseases, including cancer .
Mode of Action
CCG-30064 acts downstream of Rho, blocking the Serum Response Element (SRE)-driven transcription stimulated by various proteins involved in the Rho pathway . It specifically inhibits the transcription activated by MKL1, a coactivator and oncogene, without altering DNA binding . This suggests a mechanism targeting MKL/SRF-dependent transcriptional activation .
Biochemical Pathways
The RhoA pathway is the key biochemical pathway affected by CCG-30064 . This pathway plays a crucial role in the regulation of the actin cytoskeleton, cell polarity, and gene expression. By inhibiting the RhoA pathway, CCG-30064 can potentially disrupt these cellular processes .
Result of Action
CCG-30064 displays activity in several in vitro cancer cell functional assays . It potently inhibits DNA synthesis induced by lysophosphatidic acid in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Moreover, CCG-30064 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .
properties
IUPAC Name |
4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S2/c1-18(26-33(29,30)20-11-9-19(25)10-12-20)24(23-8-5-17-32-23)28-15-13-27(14-16-28)21-6-3-4-7-22(21)31-2/h3-12,17-18,24,26H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIHYNKMUQPQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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